1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine
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Overview
Description
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine is an organic compound that features aziridine rings, which are three-membered heterocycles containing nitrogen.
Preparation Methods
The synthesis of 1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine can be approached through several routes. One common method involves the cyclization of haloamines and amino alcohols. In this process, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Industrial production methods often utilize high temperatures and oxide catalysts to effect the dehydration of aminoethanol .
Chemical Reactions Analysis
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the aziridine ring.
Polymerization: Aziridines can undergo ring-opening polymerization to form polyamines, which have applications in coatings and materials templating.
Scientific Research Applications
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various nitrogen-containing compounds.
Biology: Aziridine derivatives are used in the study of enzyme mechanisms and protein interactions.
Medicine: Some aziridine compounds exhibit antitumor activity and are used in chemotherapy.
Mechanism of Action
The mechanism of action of 1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine involves the interaction of its aziridine rings with nucleophiles. The strained three-membered ring structure makes the nitrogen atom highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in medicinal chemistry, where aziridine derivatives can alkylate DNA and proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine can be compared with other aziridine derivatives such as:
Mitomycin C: Used as a chemotherapeutic agent due to its antitumor activity.
Porfiromycin: Another aziridine-based chemotherapeutic agent.
Azinomycin B: Known for its antibiotic properties.
These compounds share the aziridine ring structure but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
101347-40-4 |
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Molecular Formula |
C10H21N2O4P |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
1-[aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine |
InChI |
InChI=1S/C10H21N2O4P/c1-2-14-7-8-15-9-10-16-17(13,11-3-4-11)12-5-6-12/h2-10H2,1H3 |
InChI Key |
YPSQFZIDZQCZKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOP(=O)(N1CC1)N2CC2 |
Origin of Product |
United States |
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